molecular formula C11H12O3 B3057421 1-(4-(1,3-Dioxolan-2-yl)phenyl)ethanone CAS No. 80463-23-6

1-(4-(1,3-Dioxolan-2-yl)phenyl)ethanone

Cat. No.: B3057421
CAS No.: 80463-23-6
M. Wt: 192.21 g/mol
InChI Key: VMGLCLBNRWFFMH-UHFFFAOYSA-N
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Description

Contextual Significance in Synthetic Strategies

The primary significance of 1-(4-(1,3-Dioxolan-2-yl)phenyl)ethanone in synthetic strategies lies in its role as a protected aldehyde . The 1,3-dioxolane (B20135) group is a widely used protecting group for aldehydes and ketones due to its stability under a variety of reaction conditions, including those that are neutral, basic, or involve certain reducing and organometallic reagents. nih.gov

In the context of this specific molecule, the dioxolane protects what would otherwise be 4-acetylbenzaldehyde (B1276866). This protection is crucial in scenarios where a desired chemical modification on the acetyl group or the aromatic ring would be compromised by the presence of a reactive aldehyde. For instance:

Nucleophilic Addition: The acetyl group can be targeted by Grignard reagents or other organometallics to form a tertiary alcohol without affecting the protected aldehyde.

Reduction/Oxidation: The ketone can be selectively reduced to a secondary alcohol using reagents that would otherwise also reduce the aldehyde.

Enolate Chemistry: The α-protons of the acetyl group can be deprotonated to form an enolate for subsequent alkylation or condensation reactions, a process that would be complicated by the presence of an enolizable aldehyde.

Once the desired transformations are complete, the protecting group can be removed through acid-catalyzed hydrolysis, regenerating the aldehyde functionality for further reactions. mdpi.com This deprotection step typically involves treating the compound with an aqueous acid, such as hydrochloric acid, which cleaves the acetal (B89532) linkage. mdpi.com This strategy of protection and deprotection allows for a stepwise and controlled synthesis of complex difunctional aromatic compounds that would be difficult to achieve otherwise.

Overview of Aromatic Ketone-Dioxolane Hybrid Systems

Aromatic ketone-dioxolane hybrid systems, such as this compound, are a class of compounds that serve as versatile platforms in organic synthesis. These molecules contain both a free, reactive ketone and a masked carbonyl group (aldehyde or another ketone) within the same structure. This duality makes them powerful synthons for preparing a wide array of target molecules, including pharmaceuticals, agrochemicals, and materials. nih.govchemicalbook.com

The general synthetic utility of these hybrid systems is based on a two-stage reaction sequence:

Modification of the Ketone: The exposed aromatic ketone serves as a handle for various chemical reactions. It can undergo nucleophilic attack, condensation reactions (like aldol (B89426) or Wittig), or be converted into other functional groups. mdpi.com The stability of the dioxolane ring ensures that the protected carbonyl group does not interfere with these transformations.

Unmasking and Reaction of the Dioxolane: Following the modification of the ketone, the dioxolane is deprotected to reveal the second carbonyl group. This newly exposed functionality can then participate in a second, distinct set of chemical reactions.

This sequential reactivity allows chemists to introduce different substituents and build molecular complexity in a controlled manner. For example, the ketone could first be converted into an alkene via a Wittig reaction, and then the aldehyde could be unmasked and used in a reductive amination to install an amine group. This strategic approach is fundamental to the synthesis of complex, polyfunctional aromatic compounds. The presence of the dioxolane moiety is a key feature in the construction of many pharmacologically active molecules. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(1,3-dioxolan-2-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(12)9-2-4-10(5-3-9)11-13-6-7-14-11/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGLCLBNRWFFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341006
Record name 2-(4-Acetylphenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80463-23-6
Record name 2-(4-Acetylphenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Transformation Pathways of 1 4 1,3 Dioxolan 2 Yl Phenyl Ethanone and Its Analogs

Role of the 1,3-Dioxolane (B20135) Moiety as a Protecting Group

The 1,3-dioxolane group is a cyclic acetal (B89532) widely employed in organic synthesis to protect carbonyl functionalities, such as aldehydes and ketones. nih.gov This protection strategy is crucial when performing reactions that would otherwise affect the carbonyl group.

Protection of Carbonyl Functionalities in Multistep Synthesis

In a molecule like 1-(4-(1,3-Dioxolan-2-yl)phenyl)ethanone, the 1,3-dioxolane moiety serves to protect a benzaldehyde (B42025) group. This is typically achieved by reacting the parent dialdehyde, 4-acetylbenzaldehyde (B1276866), with ethylene (B1197577) glycol in the presence of an acid catalyst. organic-chemistry.org The primary advantage of this protection is the stability of the cyclic acetal under a wide range of reaction conditions where an unprotected aldehyde would react. thieme-connect.de

1,3-Dioxolanes are generally stable in the presence of:

Bases (e.g., LDA, t-BuOK, NaOH) thieme-connect.de

Nucleophiles (e.g., organolithium reagents, Grignard reagents, enolates) organic-chemistry.orgthieme-connect.de

Reductive agents (e.g., LiAlH₄, NaBH₄, H₂/Ni) thieme-connect.de

Mild oxidizing agents organic-chemistry.org

This stability allows for selective chemical transformations on other parts of the molecule. For instance, in this compound, the ethanone (B97240) group's carbonyl is available for nucleophilic attack or condensation reactions while the aldehyde at the para-position remains inert due to the dioxolane protection.

Cleavage and Deprotection Strategies

The removal of the 1,3-dioxolane protecting group, known as deprotection, is a critical step to regenerate the original carbonyl functionality. This is most commonly achieved under acidic conditions, although milder neutral methods have also been developed. organic-chemistry.orgscielo.br

The most common method for cleaving 1,3-dioxolanes is hydrolysis using aqueous acid. organic-chemistry.orgwikipedia.org The reaction mechanism involves protonation of one of the oxygen atoms in the dioxolane ring, followed by ring-opening to form a resonance-stabilized oxocarbonium ion. acs.orgsci-hub.se Subsequent attack by water and loss of ethylene glycol regenerates the carbonyl compound. acs.orgsci-hub.se The rate-determining step can vary with pH and buffer concentration. acs.orgsci-hub.se

Transacetalization is a related process where the dioxolane is cleaved in the presence of another carbonyl compound, typically acetone (B3395972), and an acid catalyst. organic-chemistry.org This equilibrium-driven reaction effectively transfers the diol protection to the solvent (acetone), releasing the desired aldehyde or ketone.

MethodReagents & ConditionsDescription
Acidic Hydrolysis Dilute HCl, H₂SO₄, or p-TsOH in aqueous solvent (e.g., THF/H₂O)The standard method for acetal and ketal deprotection, regenerating the carbonyl group. organic-chemistry.orgwikipedia.org
Transacetalization Acetone, catalytic acid (e.g., p-TsOH)An equilibrium-based method where the protecting group is transferred to a scavenger carbonyl compound. organic-chemistry.org
Microwave-Assisted p-Sulfonic acid-calix[n]arene, water, microwave heatingA green chemistry approach that significantly reduces reaction times for the hydrolysis of resistant ketals. scielo.br

While effective, acid-catalyzed deprotection can be problematic for substrates containing other acid-sensitive functional groups. tandfonline.com To address this, several milder methods operating under neutral or near-neutral conditions have been developed. These approaches offer greater chemoselectivity in complex multistep syntheses. organic-chemistry.org

Several reagents and catalysts can achieve deprotection without strong Brønsted acids:

Iodine: A catalytic amount of iodine in a solvent like acetone can efficiently cleave acetals and ketals under neutral conditions, tolerating acid-sensitive groups. organic-chemistry.org

Lewis Acids: Gentle Lewis acids such as cerium(III) triflate (Ce(OTf)₃) or erbium(III) triflate (Er(OTf)₃) in wet nitromethane (B149229) catalyze the cleavage of cyclic acetals at room temperature. organic-chemistry.org

NaBArF₄: Sodium tetrakis(3,5-trifluoromethylphenyl)borate acts as a catalyst for deprotection in water at moderate temperatures, allowing for rapid conversion. organic-chemistry.orgwikipedia.org

MethodCatalyst/ReagentConditionsAdvantages
Iodine Catalysis I₂ (catalytic)Acetone, Room TemperatureNeutral conditions, tolerates acid-labile groups. organic-chemistry.org
Lewis Acid Catalysis Ce(OTf)₃ or Er(OTf)₃Wet Nitromethane, RTHigh chemoselectivity, mild, near-neutral pH. organic-chemistry.org
Borate Catalysis NaBArF₄ (catalytic)Water, 30 °CFast reaction times in an aqueous medium. organic-chemistry.orgwikipedia.org
Catalytic Hydrogenation Pd-C, H₂THF, 1 atmEffective for specific substrates like 4-phenyl-1,3-dioxolanes, preserving other acid-labile ethers. tandfonline.com

Reactions Involving the Ethanone Unit

With the aldehyde function protected, the ketone of the ethanone unit in this compound is free to participate in a variety of carbonyl reactions. One of the most significant is the Wittig reaction for the formation of carbon-carbon double bonds. wikipedia.orgmasterorganicchemistry.com

Wittig Reactions for Two-Carbon Homologation of Aldehydes

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. wikipedia.org The reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which acts as a nucleophile and attacks the carbonyl carbon of the ketone. masterorganicchemistry.com In the case of this compound, the ethanone group can be converted to an alkene by reacting it with an appropriate Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to introduce a methylene (B1212753) group. wikipedia.org

While the direct reaction on the ethanone unit forms an alkene, the broader Wittig methodology is fundamental to homologation, which is the extension of a carbon chain. researchgate.net A key application in this area is the two-carbon homologation of aldehydes to form α,β-unsaturated aldehydes. rsc.orgresearchgate.net This specific transformation does not involve the ethanone unit of the target compound directly as a substrate but illustrates the versatility of Wittig-type reagents. This process typically uses a phosphonium salt containing a protected two-carbon aldehyde equivalent, such as (2-(1,3-dioxolan-2-yl)ethyl)tripropylphosphonium bromide. mcmaster.ca

The general sequence for a two-carbon homologation of an aldehyde (R-CHO) is as follows:

Wittig Reaction: The aldehyde reacts with a Wittig reagent carrying a protected two-carbon unit (e.g., a dioxolane-substituted ylide). royalsocietypublishing.org

Formation of Protected Enal: The reaction yields an alkene where the new double bond is conjugated to the protected aldehyde (a latent enal). royalsocietypublishing.org

Deprotection: Acid-catalyzed hydrolysis of the resulting acetal unmasks the aldehyde functionality, yielding the final α,β-unsaturated aldehyde, which is two carbons longer than the starting material. researchgate.netrsc.org

This strategy is highly valuable in synthesis as it provides a direct route to synthetically useful α,β-unsaturated aldehydes from simpler aldehyde precursors. royalsocietypublishing.org

Other Acetyl Group Transformations

The acetyl group of this compound is a versatile functional handle that can undergo a variety of transformations beyond simple reductions or oxidations. These reactions allow for the introduction of diverse structural motifs, significantly expanding the synthetic utility of this building block.

One important transformation is the conversion of the acetyl group into a terminal alkyne. This is typically achieved through a multi-step sequence involving the formation of a vinyl dichloride followed by elimination. For instance, treatment with phosphorus pentachloride (PCl₅) can convert the ketone into a gem-dichloroalkane, which upon subsequent dehydrochlorination with a strong base like sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK) yields the desired ethynyl (B1212043) group. The dioxolane protecting group is generally stable under these conditions, allowing for selective transformation of the acetyl moiety.

Another key transformation is the α-halogenation of the acetyl group. Using reagents such as N-bromosuccinimide (NBS) or bromine in acetic acid, a bromine atom can be selectively introduced at the α-position to the carbonyl. This α-bromo ketone is a valuable intermediate for various nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups, including amines, azides, and thiols, leading to the synthesis of more complex molecules.

The acetyl group can also serve as a precursor for the construction of heterocyclic rings. For example, condensation with hydrazines can lead to the formation of pyrazoles. Similarly, reaction with hydroxylamine (B1172632) hydrochloride can yield oximes, which can be further rearranged to amides via the Beckmann rearrangement. These transformations highlight the role of the acetyl group as a linchpin for building more elaborate molecular architectures.

Table 1: Examples of Acetyl Group Transformations

Starting MaterialReagentsProductTransformation Type
This compound1. PCl₅2. NaNH₂1-(1,3-Dioxolan-2-yl)-4-ethynylbenzeneAlkynylation
This compoundNBS, AIBN2-Bromo-1-(4-(1,3-dioxolan-2-yl)phenyl)ethanoneα-Bromination
This compoundHydrazine (B178648) hydrate3-(4-(1,3-Dioxolan-2-yl)phenyl)-5-methyl-1H-pyrazolePyrazole Synthesis
This compoundNH₂OH·HClThis compound oximeOxime Formation

Aromatic Ring Functionalization and Derivatization

The phenyl ring of this compound, while seemingly simple, offers several avenues for functionalization. The presence of the dioxolane-protected formyl group and the acetyl group influences the regioselectivity of these transformations.

Cross-Coupling Reactions (e.g., Suzuki Coupling Precursors)

To participate in cross-coupling reactions, the aromatic ring of this compound must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. This can be achieved through electrophilic halogenation or by conversion of a phenol (B47542) to a triflate. The resulting aryl halide or triflate can then serve as a precursor in various palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a particularly versatile method for forming carbon-carbon bonds. nih.gov An aryl bromide or iodide derivative of this compound can be coupled with a wide range of boronic acids or boronate esters in the presence of a palladium catalyst and a base. mdpi.com This reaction allows for the introduction of alkyl, alkenyl, and other aryl groups, leading to the synthesis of biaryl compounds and other complex structures. mdpi.comrsc.org The dioxolane and acetyl groups are generally compatible with the mild conditions of the Suzuki coupling. researchgate.net

Table 2: Suzuki Coupling of a Brominated Derivative

Aryl HalideBoronic AcidCatalystBaseProduct
1-(4-Bromo-3-(1,3-dioxolan-2-yl)phenyl)ethanonePhenylboronic acidPd(PPh₃)₄K₂CO₃1-(4'-Acetyl-2'-(1,3-dioxolan-2-yl)-[1,1'-biphenyl]-4-yl)ethanone
1-(4-Bromo-3-(1,3-dioxolan-2-yl)phenyl)ethanoneThiophene-2-boronic acidPd(dppf)Cl₂Cs₂CO₃1-(4-(1,3-Dioxolan-2-yl)-3-(thiophen-2-yl)phenyl)ethanone

Nitro Group Reduction in Dioxolane-Substituted Aromatics

The reduction of a nitro group on a dioxolane-substituted aromatic ring to an amine is a crucial transformation in the synthesis of many pharmaceuticals and functional materials. jsynthchem.com This conversion can be achieved using various reducing agents, and the choice of reagent often depends on the presence of other functional groups in the molecule. commonorganicchemistry.comwikipedia.org

Catalytic hydrogenation is a common and efficient method. commonorganicchemistry.com Using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas effectively reduces the nitro group to an amine. commonorganicchemistry.com These conditions are generally mild enough to leave the dioxolane protecting group intact.

Alternatively, metal-mediated reductions in acidic media, such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of hydrochloric acid, are also widely used. commonorganicchemistry.com These methods are often chemoselective, reducing the nitro group without affecting other reducible functionalities like the acetyl group or the dioxolane ring. The resulting aniline (B41778) derivatives are valuable intermediates for further synthetic manipulations, such as diazotization and Sandmeyer reactions, or for the construction of nitrogen-containing heterocycles. mdpi.com

Table 3: Common Reagents for Nitro Group Reduction

ReagentConditionsSelectivity
H₂, Pd/C1 atm H₂, RT, EthanolHigh, may reduce other groups
Fe, HClRefluxGood, generally chemoselective for nitro group
SnCl₂·2H₂ORT, EthanolMild and selective for nitro group
Na₂S₂O₄Aqueous solutionMild, useful for sensitive substrates

Applications of 1 4 1,3 Dioxolan 2 Yl Phenyl Ethanone in Complex Organic Synthesis

Building Block in Multistep Synthetic Sequences

The primary utility of 1-(4-(1,3-Dioxolan-2-yl)phenyl)ethanone in organic synthesis stems from its role as a versatile building block. The presence of two distinct carbonyl functionalities, one of which is masked as a cyclic acetal (B89532), enables chemists to perform selective reactions. The acetyl group's ketone is available for immediate reaction, such as condensation, reduction, or oxidation, while the aldehyde function remains protected by the 1,3-dioxolane (B20135) ring.

This protecting group is stable under neutral and basic conditions but can be efficiently removed under acidic conditions to liberate the highly reactive aldehyde. This differential reactivity allows for a programmed, stepwise elaboration of the molecule. A synthetic sequence can begin by modifying the acetyl group, followed by the deprotection and subsequent reaction of the aldehyde, or vice versa. This strategic control is fundamental in multistep syntheses, preventing unwanted side reactions and enabling the precise construction of target molecules with complex substitution patterns.

Intermediate in the Synthesis of Heterocyclic Compounds

The functional groups of this compound serve as effective handles for the construction of various heterocyclic ring systems, which are core structures in many pharmaceuticals and functional materials.

While direct conversion of the acetyl group in this compound to an azoxy linkage is not a standard transformation, the core 4-(1,3-dioxolan-2-yl)phenyl moiety is a key component in the synthesis of specific azoxybenzene (B3421426) derivatives. A notable example is the synthesis of 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide. This synthesis is achieved through the reductive dimerization of a related compound, 2-(4-nitrophenyl)-1,3-dioxolane (B1347580), where a nitro group takes the place of the acetyl group. mdpi.comproquest.comresearchgate.net

The reaction typically employs an environmentally friendly reducing agent, such as glucose, in an alkaline aqueous-ethanolic medium. mdpi.comresearchgate.net This method selectively reduces the nitro groups to form the N-N-O linkage of the azoxybenzene core while preserving the acid-sensitive dioxolane protecting groups. proquest.com The resulting product, 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide, can be subsequently deprotected using acid to yield the corresponding bis-aldehyde, 1,2-bis(4-formylphenyl)diazenoxide, a useful compound for further synthetic applications. mdpi.comproquest.com

PrecursorReagents and ConditionsProductYieldReference
2-(4-Nitrophenyl)-1,3-dioxolaneGlucose, 30% NaOH(aq), Ethanol, 50 °C, 2 h1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxideHigh mdpi.comresearchgate.net

Direct synthetic routes for producing benzo[c]thiophene (B1209120) derivatives starting from this compound are not widely documented in the surveyed literature. However, the structure of the compound makes it a plausible candidate for well-established thiophene (B33073) synthesis reactions, which can be precursors to fused ring systems like benzothiophenes.

One such powerful method is the Gewald aminothiophene synthesis. The Gewald reaction is a multicomponent condensation that involves a ketone, an α-cyanoester, and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene. wikipedia.orgorganic-chemistry.org The acetyl group of this compound can serve as the requisite ketone component in this reaction. By reacting it with an appropriate α-cyanoester and sulfur, a thiophene ring bearing an amino group and other substituents can be constructed, attached to the 4-(1,3-dioxolan-2-yl)phenyl moiety. umich.edu This thiophene product could then potentially undergo further intramolecular cyclization reactions to form a benzo[b]thiophene or related fused systems, though specific examples for benzo[c]thiophene are theoretical.

A well-established application of acetophenone (B1666503) derivatives like this compound is in the synthesis of chalcones, which are key intermediates for a vast array of heterocyclic compounds. nih.govjetir.org The synthesis proceeds via a base-catalyzed Claisen-Schmidt condensation between the acetyl group of the starting material and an aromatic aldehyde. mdpi.comjocpr.com

The resulting chalcone, an α,β-unsaturated ketone, contains a versatile electrophilic framework. This intermediate can be readily converted into various fused heterocyclic systems through cyclocondensation reactions with appropriate binucleophiles. nih.gov For example, reaction with hydrazine (B178648) or its derivatives yields pyrazoles, while reaction with urea (B33335) or thiourea (B124793) produces pyrimidine (B1678525) derivatives. This two-step sequence provides a highly modular and efficient route to diverse fused ring systems. mdpi.com

Chalcone PrecursorReagentResulting Heterocyclic SystemReference
1-(4-(1,3-Dioxolan-2-yl)phenyl)-3-aryl-prop-2-en-1-oneHydrazine / Substituted HydrazinesPyrazole / Pyrazoline nih.govmdpi.com
1-(4-(1,3-Dioxolan-2-yl)phenyl)-3-aryl-prop-2-en-1-oneUrea / ThioureaDihydropyrimidinone / Dihydropyrimidinethione mdpi.com
1-(4-(1,3-Dioxolan-2-yl)phenyl)-3-aryl-prop-2-en-1-oneGuanidineAminopyrimidine mdpi.com

Computational Chemistry and Theoretical Investigations of 1 4 1,3 Dioxolan 2 Yl Phenyl Ethanone

Quantum Mechanical (QM) Studies on Molecular Structure and Conformation

Quantum mechanical studies are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the most stable three-dimensional arrangement of atoms (geometry optimization) and the relative energies of different conformations. For 1-(4-(1,3-Dioxolan-2-yl)phenyl)ethanone, key structural questions involve the conformation of the dioxolane ring and the rotational orientation of the phenyl and acetyl groups. The dioxolane ring in similar molecules is known to adopt a flexible envelope conformation, where one atom is out of the plane of the other four. researchgate.net QM calculations can precisely determine the most stable conformation and the energy barriers between different puckered forms of the ring.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying medium-sized organic molecules. sid.ir DFT calculations are used to determine a wide array of electronic properties by approximating the electron density of the molecule. nih.govmdpi.com Common functionals, such as B3LYP, paired with basis sets like 6-311++G(d,p), are frequently employed for geometry optimization and property calculation. researchgate.netepstem.net

Key electronic properties that can be calculated for this compound include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between them (HOMO-LUMO gap) indicates the molecule's kinetic stability and electronic excitability. researchgate.netespublisher.com

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, negative potential would be expected around the oxygen atoms of the carbonyl and dioxolane groups, while positive potential would be found on the hydrogen atoms.

The table below illustrates the typical electronic properties that would be obtained from a DFT calculation for this molecule.

Calculated PropertyTypical Value (Arbitrary Units)Significance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
Energy Gap (ΔE)5.3 eVRelates to chemical reactivity and stability
Dipole Moment3.3 DMeasures molecular polarity

Stereoelectronic effects are orbital interactions that depend on the specific spatial arrangement of bonds and lone pairs within a molecule, influencing its structure and reactivity. wikipedia.orgbaranlab.org In the 1,3-dioxolane (B20135) ring of the target molecule, two key effects are at play:

Hyperconjugation: This involves the delocalization of electrons from a filled bonding (σ) or non-bonding (n) orbital to an adjacent empty antibonding (σ*) orbital. These interactions lead to bond length changes and increased molecular stability. rsc.org

Anomeric Effect: A specific and powerful stereoelectronic effect observed in cyclic ethers and related systems. rsc.org It describes the tendency of an electronegative substituent at a carbon adjacent to a heteroatom (the anomeric carbon) to favor an axial position over an equatorial one. This counterintuitive preference is explained by a stabilizing hyperconjugative interaction between a lone pair (n) on the ring oxygen and the antibonding orbital (σ) of the C-O bond of the adjacent ring carbon. researchgate.net Computational methods like Natural Bond Orbital (NBO) analysis can quantify the energy of these n → σ interactions, confirming their role in dictating the preferred conformation and stability of the dioxolane ring.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping the detailed pathways of chemical reactions. smu.eduufl.edu By calculating the potential energy surface, researchers can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. This provides a step-by-step description of the reaction mechanism.

A reaction energy profile plots the relative energy of a system as it progresses from reactants to products along the reaction coordinate. The highest point on this path is the transition state (TS), which represents the energy barrier that must be overcome for the reaction to occur (the activation energy). Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. sid.ir

For a reaction involving this compound, such as the acid-catalyzed hydrolysis of the dioxolane acetal (B89532) to reveal the corresponding aldehyde, DFT calculations can determine the energies of all species involved. This allows for the construction of a detailed energy profile, revealing whether the reaction is kinetically feasible and thermodynamically favorable. researchgate.netresearchgate.net

The following interactive table provides a representative energy profile for a hypothetical single-step reaction.

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting materials of the reaction
Transition State (TS)+25.0Highest energy point; determines reaction rate
Products-10.0Final materials of the reaction

In many reactions of acetals and ketals, such as acid-catalyzed hydrolysis or substitution, the mechanism proceeds through charged intermediates. For the 1,3-dioxolane group, a key intermediate is the dioxolan-2-ylium cation. researchgate.net The formation of this planar, resonance-stabilized cation is often a critical step in the reaction pathway.

Computational studies can provide significant insight into the role of these intermediates. researchgate.net By modeling the structure of the dioxolan-2-ylium cation derived from this compound, chemists can:

Determine its geometric parameters, such as bond lengths and angles.

Calculate its stability relative to reactants and other potential intermediates.

Analyze its electronic structure to understand how the positive charge is delocalized, which influences its reactivity in subsequent steps.

These computational results can be correlated with experimental data from spectroscopic methods like NMR or validated against X-ray crystal structures of similar stable carbocations to build a comprehensive and accurate mechanistic picture. researchgate.net

Predicting Reactivity and Selectivity via Computational Methods

A primary goal of computational chemistry is to predict how a molecule will behave in a chemical reaction. By integrating the findings from structural, electronic, and mechanistic studies, a predictive model of reactivity and selectivity can be constructed. ufl.edu

For this compound, computational methods can predict:

Reactivity: The HOMO-LUMO gap provides a general measure of reactivity; a smaller gap suggests higher reactivity. researchgate.net Furthermore, MEP maps can pinpoint specific sites for nucleophilic or electrophilic attack. For example, the carbonyl carbon of the ethanone (B97240) group is an obvious electrophilic site, while the oxygen atoms are nucleophilic centers.

Selectivity: In reactions where multiple products are possible (e.g., regioselectivity or stereoselectivity), computational modeling can predict the major product. This is achieved by calculating the energy profiles for all competing reaction pathways. The pathway with the lowest activation energy (kinetic control) will be the fastest and typically yield the major product under non-equilibrium conditions. researchgate.net The relative energies of the final products determine the thermodynamic product distribution under equilibrium conditions.

By comparing the activation barriers for different potential reactions, computational chemistry allows for a rational prediction of the chemical behavior of this compound, guiding synthetic efforts and mechanistic understanding.

Advanced Structural Analogs and Their Synthetic Utility in Research

Dioxolane-Substituted Phenyl Compounds with Varied Moieties

The synthetic versatility of the dioxolane-substituted phenyl backbone allows for the introduction of a wide array of functional groups and structural motifs, leading to compounds with tailored properties and reactivity. These modifications can be broadly categorized by the nature of the substituent and its position on the phenyl ring.

Research has demonstrated the synthesis of various 1,3-dioxolanes from substituted benzaldehydes, such as those from the vanillin (B372448) series. researchgate.net This highlights the adaptability of the dioxolane group with differently functionalized phenyl rings. For instance, the condensation of substituted benzaldehydes with diols like propane-1,2-diol or 3-chloropropane-1,2-diol yields the corresponding substituted 1,3-dioxolanes. researchgate.net

A notable example of a structural analog is 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide, which was synthesized through a simple and eco-friendly reduction of 2-(4-nitrophenyl)-1,3-dioxolane (B1347580) using glucose. mdpi.com This compound is an analog of azoxymycins and has potential applications as a plant growth stimulator. mdpi.com The synthesis begins with the acetalization of 4-nitrobenzaldehyde (B150856) with ethylene (B1197577) glycol to form 2-(4-nitrophenyl)-1,3-dioxolane. mdpi.com

Further extending the structural diversity, analogs bearing different alkyl or functional groups on the dioxolane ring or the phenyl group have been synthesized. Examples include 1-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]ethanone and 1-[4-[2-(1,3-Dioxolan-2-yl)ethoxy]phenyl]ethanone. chemicalbook.com The synthesis of 2-acetylnaphthalene (B72118) derivatives incorporating a dioxolane structure has also been reported, demonstrating the fusion of the dioxolane-phenyl moiety with larger aromatic systems. nih.gov These compounds have been investigated for their potential anticonvulsant activities. nih.gov

The table below summarizes some of the key dioxolane-substituted phenyl compounds with varied moieties and their reported synthetic utility.

Compound NameMoiety VariationSynthetic Utility/Research Focus
Substituted 1,3-dioxolanes from vanillin seriesVaried substituents on the phenyl ring (e.g., methoxy, hydroxy)Starting materials for further chemical transformations. researchgate.net
1,2-bis(4-(1,3-Dioxolan-2-yl)phenyl)diazene oxideDiazene oxide linkage between two dioxolane-phenyl unitsAnalog of azoxymycins, potential as plant growth stimulators. mdpi.com
2-Acetylnaphthalene derivatives with a dioxolane structureNaphthalene ring fused to the dioxolane-phenyl systemInvestigated for anticonvulsant properties. nih.gov
1-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]ethanoneMethyl group on the dioxolane ringA structural analog with modified dioxolane moiety.
1-[4-[2-(1,3-Dioxolan-2-yl)ethoxy]phenyl]ethanoneEthoxy linker between the dioxolane and phenyl ringsA derivative with an extended linkage. chemicalbook.com

Chiral Dioxolane Derivatives in Asymmetric Synthesis

Chiral dioxolane derivatives are pivotal in asymmetric synthesis, serving as valuable chiral auxiliaries and building blocks for the stereoselective construction of complex molecules. nih.govnih.gov The inherent chirality within these molecules can effectively control the stereochemical outcome of a reaction, leading to the desired enantiomer of a target compound. wikipedia.org

The synthesis of enantiomerically pure 1,3-dioxolanes has been achieved through the reaction of aldehydes with commercially available chiral diols. nih.gov These chiral dioxolanes have shown potential as antibacterial and antifungal agents, indicating that chirality can significantly influence biological activity. nih.gov

In the broader context of asymmetric synthesis, chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective transformation. wikipedia.orgresearchgate.net While not exclusively dioxolanes, the principles of their use are directly applicable. For example, chiral oxazolidinones, which share a similar five-membered heterocyclic structure, are widely used as chiral auxiliaries in asymmetric alkylation and aldol (B89426) reactions. researchgate.net The auxiliary is later removed to yield the enantiomerically enriched product. wikipedia.org

Chiral diols, which are precursors to chiral dioxolanes, are themselves valuable in asymmetric synthesis, often used as chiral ligands for metal catalysts or as starting materials for the synthesis of other chiral molecules. nih.gov The development of new strategies to synthesize enantiomerically pure 1,3-diols is an active area of research. nih.gov

The utility of chiral dioxolane derivatives in asymmetric synthesis is summarized in the following table.

Chiral Dioxolane ApplicationDescriptionExample
Chiral Auxiliaries A chiral dioxolane moiety is temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved and can often be recovered.While specific examples for the title compound are not detailed, the principle is demonstrated by the use of chiral oxazolidinones in asymmetric aldol reactions. researchgate.net
Chiral Building Blocks Enantiomerically pure dioxolanes serve as starting materials for the synthesis of complex, biologically active molecules where the stereochemistry of the dioxolane unit is incorporated into the final product.Synthesis of enantiomerically pure and racemic 1,3-dioxolanes with demonstrated antibacterial and antifungal activity. nih.gov
Precursors to Chiral Ligands Chiral diols, the precursors to chiral dioxolanes, can be used to synthesize chiral ligands for asymmetric catalysis.Chiral 1,3-diols are valuable as chiral ligands and auxiliaries in stereoselective organic synthesis. nih.gov

Heteroaromatic and Fused-Ring Systems Incorporating Dioxolane Units

The incorporation of the 1-(4-(1,3-Dioxolan-2-yl)phenyl)ethanone motif into heteroaromatic and fused-ring systems opens avenues for the creation of novel compounds with unique electronic and biological properties. The dioxolane group can serve as a protected aldehyde, which can be deprotected and utilized in cyclization reactions to form fused heterocyclic rings.

The synthesis of fused heteroaromatic rings is a significant area of research, with methods such as metal-catalyzed intramolecular C-H activation being employed to construct these complex architectures. nih.gov The dioxolane-phenyl unit can be a precursor in such reactions.

An example of a heteroaromatic system incorporating a dioxolane unit is the synthesis of (1,3-dioxolan-2-yl)furans. researchgate.net These compounds are prepared by the reaction of formylfurancarboxylates with ethylene glycol. researchgate.net The resulting dioxolane-substituted furans can undergo further transformations, such as reduction of the ester group, to yield functionalized heteroaromatic compounds. researchgate.net

The nomenclature of fused-ring systems is well-established, providing a systematic way to name these complex molecules. iupac.org Fused heterocycles are systems where two or more rings share a common bond and are of significant interest in medicinal and materials chemistry. researchgate.net

The synthetic utility of incorporating dioxolane units into heteroaromatic and fused-ring systems is highlighted in the table below.

System TypeSynthetic ApproachPotential Applications
Fused Heteroaromatic Rings The dioxolane acts as a masked aldehyde. Deprotection followed by intramolecular cyclization can lead to the formation of fused rings. Metal-catalyzed C-H activation is a modern approach to forming such systems. nih.govDevelopment of novel therapeutic agents and functional materials.
Heteroaromatic Systems with Dioxolane Substituents Direct synthesis from a heteroaromatic aldehyde and a diol. For example, the reaction of formylfurancarboxylates with ethylene glycol yields (1,3-dioxolan-2-yl)furans. researchgate.netIntermediates for the synthesis of more complex heteroaromatic compounds.
Thienopyrroles While not directly containing a dioxolane, these fused systems exemplify the diverse therapeutic properties of fused heterocycles, which could be a target for syntheses starting from dioxolane-containing precursors. researchgate.netAnticancer, antimicrobial, and anti-inflammatory agents. researchgate.net

Conclusion and Future Perspectives in the Research of 1 4 1,3 Dioxolan 2 Yl Phenyl Ethanone

Emerging Synthetic Methodologies

The synthesis of 1-(4-(1,3-Dioxolan-2-yl)phenyl)ethanone and related ketals has traditionally relied on acid-catalyzed reactions. nih.gov However, these methods can suffer from drawbacks such as harsh reaction conditions, corrosion, and the use of environmentally harmful catalysts. mdpi.com Emerging methodologies are focused on overcoming these limitations by employing novel catalytic systems that offer milder conditions, higher yields, and greater chemoselectivity.

Recent advancements in catalysis have introduced several promising alternatives for acetalization and ketalization reactions. These include:

Heterogeneous Catalysts: Solid acid catalysts like zeolites (e.g., Hβ) and clays (B1170129) (e.g., kaolin) are gaining traction. researchgate.netresearchgate.net These materials are advantageous due to their ease of separation from the reaction mixture, reusability, and often milder reaction conditions. For instance, zeolite Hβ has been shown to be an efficient catalyst for acetalization, achieving high conversion and selectivity under mild conditions. researchgate.net Similarly, kaolin (B608303) has been used for the highly chemoselective protection of aldehydes. researchgate.net

Lewis Acid Catalysts: A range of Lewis acids have been explored for ketal formation. Zirconium tetrachloride (ZrCl4) has been identified as a highly efficient and chemoselective catalyst for the acetalization of carbonyl compounds under mild conditions. organic-chemistry.org

Organocatalysts: The use of metal-free organocatalysts is a growing area in green chemistry. Brønsted acids such as p-toluenesulfonic acid have been used effectively for the polymerization of dioxolanones, indicating their utility in reactions involving the dioxolane ring. mdpi.com

Novel Homogeneous Catalysts: Systems like cobaloxime, formed in situ from cobalt salts, have demonstrated high efficiency for acetalization and ketalization under solvent-free conditions. mdpi.com These catalysts can achieve very high turnover frequencies, making them suitable for industrial applications.

The application of these emerging methodologies to the synthesis of this compound from 4-acetylbenzaldehyde (B1276866) and ethylene (B1197577) glycol could lead to more sustainable and efficient manufacturing processes.

Catalyst TypeExample CatalystKey Advantages
Heterogeneous Zeolite Hβ, KaolinReusable, easily separated, mild conditions. researchgate.netresearchgate.net
Lewis Acid Zirconium tetrachloride (ZrCl4)High efficiency, high chemoselectivity. organic-chemistry.org
Organocatalyst p-Toluenesulfonic acidMetal-free, green chemistry approach. mdpi.com
Homogeneous CobaloximeHigh turnover frequency, solvent-free conditions. mdpi.com

Unexplored Reactivity Patterns

The reactivity of this compound is largely dictated by the interplay between the acetyl group, the aromatic ring, and the dioxolane moiety. While the primary role of the dioxolane is protection, its influence on the reactivity of the molecule as a whole is an area ripe for investigation.

Future research could focus on several intriguing possibilities:

Intramolecular Interactions: Studies could be designed to investigate potential intramolecular cyclization or rearrangement reactions under specific thermal, photochemical, or catalytic conditions. The proximity of the acetyl oxygen and the dioxolane ring might facilitate novel transformations.

Directed Reactions: The dioxolane group could potentially act as a directing group in electrophilic aromatic substitution reactions, influencing the regioselectivity of substitution on the phenyl ring.

Chiral Dioxolane Derivatives: The synthesis of chiral versions of this compound, using chiral diols, could open avenues in asymmetric synthesis. The chiral dioxolane moiety could serve as a chiral auxiliary, directing stereoselective reactions at the acetyl group or other parts of the molecule. Chiral 1,3-dioxolan-4-ones have been shown to act as chiral benzoyl anion equivalents in Michael addition reactions. mdpi.com

Ring-Opening Reactions: While typically stable, the dioxolane ring can be opened under specific conditions. Exploring selective ring-opening reactions that lead to novel functional groups, without deprotecting the aldehyde, could yield valuable synthetic intermediates. For example, reduction of related (dioxolan-yl)furans with lithium aluminum hydride proceeds with the preservation of the dioxolane ring. researchgate.net

Potential for Novel Synthetic Applications

As a bifunctional building block, this compound holds significant potential for the synthesis of a wide range of complex molecules, particularly those with applications in medicinal chemistry and materials science.

Drug Discovery: The 1,3-dioxolane (B20135) structure is a feature in many biologically active compounds, including those with antibacterial and antifungal properties. nih.gov The title compound is an ideal starting material for creating libraries of diverse molecules for high-throughput screening. The acetyl group can be readily modified through reactions such as aldol (B89426) condensations, reductions to alcohols, or conversion to amines, while the protected aldehyde can be revealed at a later stage for further transformations like Schiff base formation or Wittig reactions. This dual functionality allows for the systematic synthesis of analogues of known drugs or entirely new chemical entities. mdpi.com

Synthesis of Heterocycles: The compound can serve as a precursor for various heterocyclic systems. For example, condensation of the acetyl group with hydrazines could lead to pyrazoles, a class of compounds with broad biological activities. mdpi.com Subsequent deprotection and reaction of the aldehyde could lead to fused heterocyclic systems.

Materials Science: Acetophenone (B1666503) derivatives are used in the synthesis of polymers and specialty chemicals. The unique structure of this compound could be exploited to create novel polymers with specific properties. For instance, it could be incorporated into polymer backbones to introduce sites for cross-linking or post-polymerization modification after deprotection of the aldehyde.

The versatility of this compound makes it a valuable tool for synthetic chemists, and future research is expected to uncover new applications that leverage its unique structural features.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.